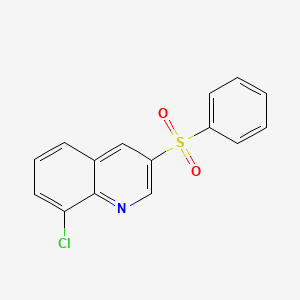
Octadeca-6,9,12,15-tetraenoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Octadeca-6,9,12,15-tetraenoic acid is a natural product found in Acrosiphonia coalita, Cladosiphon okamuranus, and other organisms with data available.
Scientific Research Applications
Metabolic Pathways and Enzymatic Oxidation
Octadeca-6,9,12,15-tetraenoic acid is a subject of interest in the study of fatty acid metabolism and enzymatic oxidation. Brenner and Peluffo (1966) explored its quantitative oxidative desaturation, observing its transformation in rat liver microsomes into different forms, including this compound itself. This study highlighted the metabolic pathways and the role of various enzymes and coenzymes in these processes (Brenner & Peluffo, 1966).
Distribution in Vegetable Triglycerides
Research by Gunstone et al. (1965) focused on the distribution of this compound in vegetable triglycerides. They used hydrolysis with pancreatic lipase to study the distribution and found that unsaturated acids, including this compound, show selectivity in their attachment to glycerol backbones in vegetable oils (Gunstone et al., 1965).
Oxidation in Algae
Hamberg (1993) conducted a study on the enzymatic oxidation of this compound in red algae, revealing insights into the structural and stereochemical aspects of this acid and its derivatives during the oxidation process. This study contributes to our understanding of fatty acid metabolism in marine organisms (Hamberg, 1993).
Impact on Glucagon and cAMP
Research by Dumm et al. (1975) investigated the effects of glucagon and dibutyryl cyclic AMP on the oxidative desaturation of various fatty acids, including this compound, in rat liver. This study links the metabolic alterations in fatty acid oxidation to hormonal and intracellular signal mediators (Dumm et al., 1975).
Presence in Marine Sponges
A study by Zhao et al. (2015) identified new polyunsaturated lipids from a marine sponge, including octadeca-6,9,12,15-tetraen-3-one. This expands our knowledge of the diversity and complexity of fatty acids in marine ecosystems (Zhao et al., 2015).
properties
CAS RN |
111174-40-4 |
|---|---|
Molecular Formula |
C12H13N3 |
Molecular Weight |
0 |
IUPAC Name |
octadeca-6,9,12,15-tetraenoic acid |
InChI |
InChI=1S/C18H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h3-4,6-7,9-10,12-13H,2,5,8,11,14-17H2,1H3,(H,19,20) |
SMILES |
CCC=CCC=CCC=CCC=CCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




